molecular formula C13H20N2O B12531485 N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide

Cat. No.: B12531485
M. Wt: 220.31 g/mol
InChI Key: YZHRUPYMRJAOLD-UHFFFAOYSA-N
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Description

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(ethyl(methyl)amino)methyl-6-methylphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the desired product.

Another approach involves the use of N-(2-bromo-6-methylphenyl)acetamide as a starting material. This compound can be reacted with ethyl(methyl)amine in the presence of a palladium catalyst to form the target compound. The reaction conditions typically include a solvent such as dimethylformamide and a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[Methyl(ethyl)amino]methyl}-4-methylphenyl)acetamide
  • N-(2-{[Dimethylamino]methyl}-6-methylphenyl)acetamide
  • N-(2-{[Ethyl(methyl)amino]methyl}-5-methylphenyl)acetamide

Uniqueness

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the amino moiety provides distinct steric and electronic properties, differentiating it from other similar compounds.

Biological Activity

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is an organic compound classified as an amide, notable for its unique structural features that include an acetamide group attached to a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic properties, as well as its role as a biochemical probe for studying enzyme interactions.

Chemical Structure and Properties

The compound's structure is defined by the following formula:

C13H19N2O\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}

This structure includes:

  • An ethyl(methyl)amino group
  • A 6-methylphenyl substitution
  • An acetamide functional group

The presence of both ethyl and methyl groups on the amino moiety contributes distinct steric and electronic properties, which can significantly influence the compound's reactivity and biological activity.

This compound operates through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes that prevent substrate binding, thus affecting metabolic pathways and signal transduction cascades.
  • Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds within the same chemical class. For example, derivatives of this compound have been evaluated against various cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity based on structural modifications:

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Low

The structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity against HepG2 liver cancer cells .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. However, detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

  • Study on Enzyme Interactions : A study focused on the use of this compound as a biochemical probe demonstrated its ability to interact with various enzymes, providing insights into its potential applications in drug discovery and development.
  • Therapeutic Applications : Research exploring the analgesic effects of structurally similar compounds highlighted their potential utility in pain relief therapies, suggesting that this compound could be further investigated for such applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-[[ethyl(methyl)amino]methyl]-6-methylphenyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-5-15(4)9-12-8-6-7-10(2)13(12)14-11(3)16/h6-8H,5,9H2,1-4H3,(H,14,16)

InChI Key

YZHRUPYMRJAOLD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=CC(=C1NC(=O)C)C

Origin of Product

United States

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